N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide
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Overview
Description
N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group and a cyclohexenyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, a phenyl compound, undergoes bromination to introduce the bromine atom at the para position.
Alkylation: The brominated phenyl compound is then subjected to alkylation using a suitable alkylating agent to form the 2-(4-bromophenyl)propan-2-yl intermediate.
Cyclohexenylation: The intermediate is reacted with cyclohexene under specific conditions to introduce the cyclohexenyl group.
Acetylation: Finally, the compound undergoes acetylation to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Chlorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide
- N-[2-(4-Fluorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide
- N-[2-(4-Methylphenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide
Uniqueness
N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties
Properties
CAS No. |
90299-28-8 |
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Molecular Formula |
C17H22BrNO |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)propan-2-yl]-2-(cyclohexen-1-yl)acetamide |
InChI |
InChI=1S/C17H22BrNO/c1-17(2,14-8-10-15(18)11-9-14)19-16(20)12-13-6-4-3-5-7-13/h6,8-11H,3-5,7,12H2,1-2H3,(H,19,20) |
InChI Key |
XKHVWSPBQLPLOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)NC(=O)CC2=CCCCC2 |
Origin of Product |
United States |
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